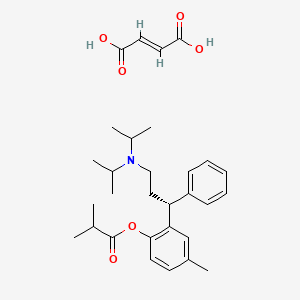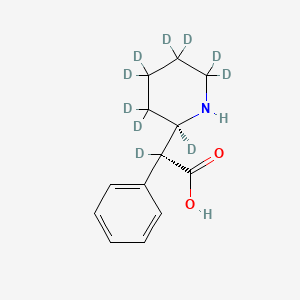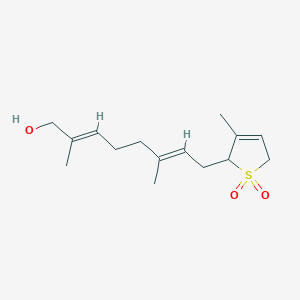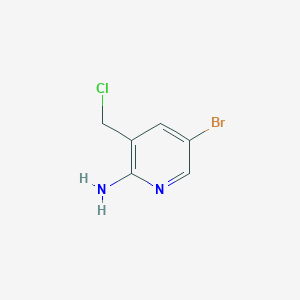![molecular formula C30H30O4 B13443246 (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is a complex organic compound with a unique structure that includes multiple aromatic rings and ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the core structure: This step involves the creation of the central propanol backbone through reactions such as Grignard reactions or aldol condensations.
Introduction of aromatic groups: Aromatic groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Ether formation: The ether linkages are formed through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), thiol compounds (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or thiolated derivatives
科学的研究の応用
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme.
類似化合物との比較
Similar Compounds
®-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The enantiomer of the compound, which may have different biological activities.
1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The racemic mixture containing both (S)- and ®-enantiomers.
Diphenylmethanol derivatives: Compounds with similar core structures but different substituents on the aromatic rings.
Uniqueness
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is unique due to its specific chiral configuration and the presence of multiple aromatic and ether groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C30H30O4 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(2R)-1-[(4-methoxyphenyl)-diphenylmethoxy]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C30H30O4/c1-32-29-19-17-27(18-20-29)30(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-23-28(31)22-33-21-24-11-5-2-6-12-24/h2-20,28,31H,21-23H2,1H3/t28-/m1/s1 |
InChIキー |
DJLFGDHXOUNHRH-MUUNZHRXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](COCC4=CC=CC=C4)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


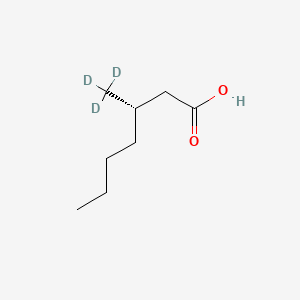
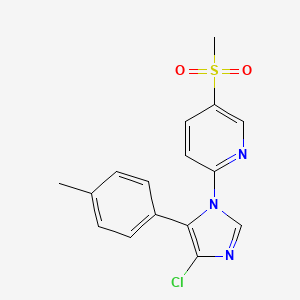
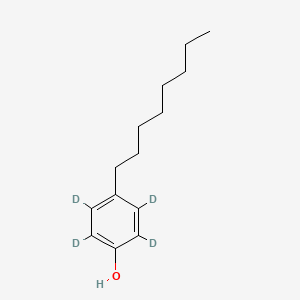
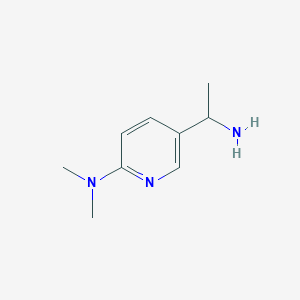
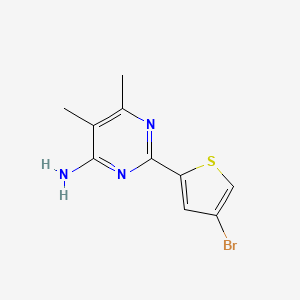
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
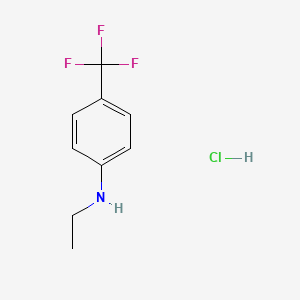
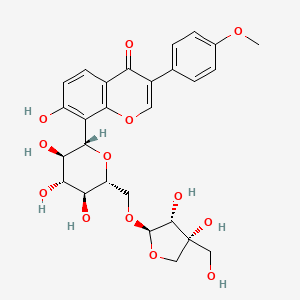
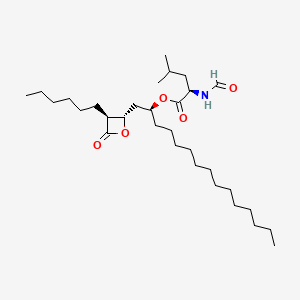
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
